![molecular formula C24H26N4O2S B2717643 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide CAS No. 1053078-10-6](/img/structure/B2717643.png)

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

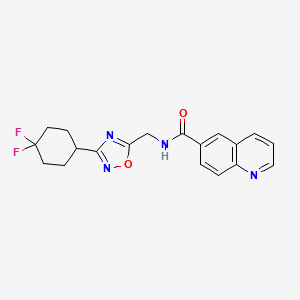

This compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is part of a novel design approach for cancer drug development by incorporating Histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore to construct dual-acting inhibitors .

Synthesis Analysis

The synthesis of this compound involves the incorporation of HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . This scaffold is incorporated with HDAC inhibitory functionality to construct dual-acting inhibitors .Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

Quinazoline derivatives, due to their luminescent properties, play a crucial role in the development of optoelectronic materials. These compounds have been integrated into π-extended conjugated systems, proving valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their application extends to organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscoring their importance in fabricating materials for advanced technological applications (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives have been recognized for their broad spectrum of biological activities, including anticancer effects. These compounds inhibit various therapeutic targets, such as EGFR, showcasing a promising avenue for cancer treatment. The evolution in quinazoline synthesis has facilitated the development of derivatives that inhibit not only wild-type EGFR but also mutated forms, offering a vast potential in the realm of anticancer drugs (Ravez et al., 2015).

Medicinal Chemistry

The quinazoline scaffold is integral to medicinal chemistry due to its stability and the ability to introduce various bioactive moieties, creating potential medicinal agents. Quinazoline-4(3H)-ones and their derivatives have been synthesized and shown antibacterial activity, emphasizing their role in developing new pharmaceuticals (Tiwary et al., 2016).

Anti-Colorectal Cancer Activity

Quinazoline compounds have been studied for their efficacy against colorectal cancer. Their flexibility in structural modification has led to novel analogues with anticancer properties, inhibiting the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This highlights the potential of quinazoline derivatives in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).

Wirkmechanismus

Target of Action

The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often implicated in cancer .

Mode of Action

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide interacts with its targets by inhibiting their activities . This compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors .

Biochemical Pathways

The compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide affects the PI3K and HDAC pathways . Inhibition of these pathways leads to multiple epigenetic modifications affecting signaling networks .

Result of Action

The molecular and cellular effects of 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide’s action include potent antiproliferative activities against certain cancer cell lines . This is likely due to the compound’s inhibitory effects on PI3K and HDAC, leading to disruptions in cellular signaling networks .

Eigenschaften

IUPAC Name |

2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-16(2)14-20-23(30)28-22(26-20)18-10-6-7-11-19(18)27-24(28)31-15-21(29)25-13-12-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZGNEPMFRNKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2717560.png)

![6-(3-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2717563.png)

![1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2717569.png)

![N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2717573.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2717576.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)

![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)